molecular formula C13H13NO4S B6515394 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one CAS No. 950270-01-6

3-(Pyrrolidine-1-sulfonyl)-chromen-2-one

Cat. No.: B6515394
CAS No.: 950270-01-6
M. Wt: 279.31 g/mol
InChI Key: QCWXIABPTYYMPG-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-sulfonyl)-chromen-2-one is a synthetic organic compound designed for pharmaceutical and medicinal chemistry research. It is built upon two privileged pharmacophores: the chromen-2-one (coumarin) core and the pyrrolidine ring, the integration of which is aimed at generating novel biological activity. The coumarin scaffold is a versatile structure with a well-documented and wide spectrum of biological activities. Scientific studies have shown that coumarin derivatives exhibit potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Furthermore, recent research highlights that specific coumarin analogs demonstrate inhibitory activity against DNA gyrase , a crucial bacterial enzyme, and dihydrofolate reductase (DHFR) , making them promising leads for new antibacterial agents . The chromen-2-one core is also known for its applications in developing fluorescent dyes and probes, suggesting potential utility in bioimaging and analytical chemistry . The incorporation of a pyrrolidine-1-sulfonyl moiety significantly enhances the molecule's drug-likeness. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that contributes to the three-dimensional (3D) coverage of the molecule, a phenomenon known as "pseudorotation" . This non-planarity allows for more efficient exploration of the pharmacophore space and can improve target selectivity. The sulfonyl group acts as a versatile linker, influencing the compound's physicochemical properties such as polarity and membrane permeability. This compound is presented as a key chemical building block for researchers working in hit-to-lead optimization and diversity-oriented synthesis . It is intended for use in the discovery and development of new therapeutic agents and biochemical tools. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c15-13-12(19(16,17)14-7-3-4-8-14)9-10-5-1-2-6-11(10)18-13/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXIABPTYYMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis typically begins with a coumarin derivative, such as 3-chlorochromen-2-one or its analogs, reacting with pyrrolidine-1-sulfonyl chloride in the presence of a base. Triethylamine (TEA) or pyridine is commonly employed to deprotonate the coumarin intermediate, facilitating nucleophilic attack at the 3-position. The reaction proceeds via an SN2-like mechanism , where the sulfonyl chloride acts as the electrophile.

Representative Protocol :

  • Substrate Preparation : Dissolve 3-chlorochromen-2-one (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Base Addition : Add triethylamine (2.0 equiv) to the solution under inert atmosphere.

  • Sulfonylation : Introduce pyrrolidine-1-sulfonyl chloride (1.2 equiv) dropwise at 0°C.

  • Reaction Completion : Stir the mixture at room temperature for 12–24 hours.

  • Workup : Quench with water, extract with DCM, and purify via column chromatography.

This method yields this compound in 75–85% purity , with minor byproducts arising from incomplete substitution or hydrolysis.

Optimization Strategies

  • Base Selection : Pyridine outperforms TEA in polar solvents (e.g., DMF), reducing side reactions.

  • Temperature Control : Maintaining temperatures below 25°C minimizes sulfonyl chloride degradation.

  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance selectivity but slow reaction kinetics.

Knoevenagel Condensation and Cyclization

An alternative route involves constructing the coumarin ring de novo while introducing the pyrrolidine sulfonyl group during cyclization. This method, adapted from phenylsulfonyl coumarin syntheses, employs a one-pot, two-step process combining Knoevenagel condensation and acid-mediated cyclization.

Reaction Pathway

  • Knoevenagel Condensation : Salicylaldehyde reacts with pyrrolidine-1-sulfonyl acetonitrile in ethanol using tris(hydroxymethyl)aminomethane (THAM) as a catalyst, forming an iminochromene intermediate.

  • Acid Hydrolysis : The intermediate undergoes cyclization in the presence of 2N HCl, yielding the target coumarin.

Key Reaction Steps :

Salicylaldehyde+Pyrrolidine-1-sulfonyl acetonitrileTHAM, EtOHIminochromeneHClThis compound\text{Salicylaldehyde} + \text{Pyrrolidine-1-sulfonyl acetonitrile} \xrightarrow{\text{THAM, EtOH}} \text{Iminochromene} \xrightarrow{\text{HCl}} \text{this compound}

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionKnoevenagel-Cyclization
Starting Materials Preformed coumarinSalicylaldehyde
Reaction Steps 12
Yield 75–85%90–95%
Purity ModerateHigh
Scalability Limited by coumarin synthHigh

The Knoevenagel approach offers superior yields and purity but requires access to specialized sulfonyl acetonitriles. Conversely, nucleophilic substitution is more accessible but less efficient.

Recent advances in sulfonyl group introduction, such as Cu-catalyzed click chemistry , could revolutionize this compound synthesis. For instance, sulfonyl fluorides—known for their stability—might serve as alternative electrophiles under mild conditions . Additionally, flow chemistry systems could enhance the scalability of both methodologies.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-sulfonyl)-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the chromenone core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one exhibits significant antiproliferative effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis, particularly in breast (MCF7), colon (HCT116), and skin (A431) cancer cells. The following table summarizes its anticancer activity:
Cell LineIC50 (μM)Mechanism
MCF715.5Apoptosis induction
HCT11612.3Cell cycle arrest
A43110.0Inhibition of proliferation

These findings suggest that the compound could serve as a potential chemotherapeutic agent due to its ability to target key pathways involved in cancer progression.

  • Anti-inflammatory Properties : The sulfonamide moiety in the compound is believed to play a critical role in modulating inflammatory responses. Studies have indicated that it can inhibit specific enzymes involved in inflammation, making it a candidate for developing anti-inflammatory drugs .

Biological Studies

This compound is utilized in various biological studies:

  • Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action in various biological pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
  • Receptor Binding Studies : Research involving receptor binding assays has demonstrated that this compound interacts with various biological receptors, potentially influencing signaling pathways related to cancer and inflammation .

Industrial Applications

In addition to its medicinal properties, this compound has applications in industrial settings:

  • Synthesis of Advanced Materials : The compound serves as a precursor for synthesizing more complex bioactive molecules, which can be utilized in drug discovery and development processes. Its unique structural features allow for modifications that enhance the properties of resultant compounds .

Case Studies and Research Findings

Several studies provide insights into the practical applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited enhanced activity against multiple cancer cell lines compared to standard treatments, indicating a potential role in combination therapies.
  • Inflammation Models : In vivo studies have shown that administration of the compound significantly reduced markers of inflammation in animal models, supporting its development as an anti-inflammatory agent .
  • Synthetic Methodologies : Innovative synthetic routes for producing this compound have been established, enhancing accessibility for research purposes and paving the way for further exploration of its derivatives .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of chromen-2-one derivatives are highly dependent on substituents at the C3 position. Below is a detailed comparison of 3-(Pyrrolidine-1-sulfonyl)-chromen-2-one with structurally related compounds:

Structural and Molecular Comparison

Compound Name Substituent at C3 Molecular Weight (g/mol) Key Functional Groups Biological Activity References
This compound Pyrrolidine-1-sulfonyl ~340 (estimated) Sulfonyl, pyrrolidine Hypothesized anti-HIV/antiviral
3-(Pyridin-3-Ylsulfonyl)-5-(Trifluoromethyl)-2H-Chromen-2-One Pyridin-3-Ylsulfonyl, 5-CF₃ 363 Sulfonyl, pyridine, trifluoromethyl Nrf2 activator (oxidative stress)
3-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]chromen-2-one Thiazol-4-yl 319.38 Thiazole, methylphenyl Antimicrobial (inferred)
Aurapten (7-(3,7-Dimethylocta-2,6-dienyloxy)-chromen-2-one) Prenyloxy 298.37 Prenyl ether Antimicrobial
3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one Indolinyl-sulfonyl, cyclopentylamine 438.5 Sulfonyl, indoline, cyclopentyl Undisclosed

Key Findings from Research

Anti-HIV Potential: Derivatives with sulfonyl-linked heterocycles (e.g., oxadiazole in ) exhibit anti-HIV activity, suggesting the sulfonyl group enhances target binding. The pyrrolidine moiety in this compound may similarly improve pharmacokinetics .

Nrf2 Activation : The pyridine sulfonyl derivative in demonstrates potent Nrf2 activation, reducing pulmonary oxidative stress. This highlights the role of sulfonyl groups in modulating redox pathways .

Antimicrobial Activity : Thiazole- and prenyloxy-substituted chromen-2-ones () show antimicrobial effects, though the pyrrolidine sulfonyl group’s contribution remains unexplored .

Synthetic Flexibility : Synthesis routes for 3-substituted chromen-2-ones often involve condensation or coupling reactions (e.g., diazonium salt coupling in ), which could be adapted for pyrrolidine sulfonyl derivatives .

Physicochemical and Electronic Properties

  • Solubility : The pyrrolidine ring may improve aqueous solubility compared to aromatic substituents (e.g., thiazole or prenyloxy groups).
  • Bioavailability : Pyrrolidine’s nitrogen atom could facilitate hydrogen bonding with biological targets, improving binding affinity.

Biological Activity

3-(Pyrrolidine-1-sulfonyl)-chromen-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromenone core, which is known for its diverse biological activities. The presence of the pyrrolidine ring enhances its pharmacological potential, allowing for interactions with various biological targets.

The primary target of this compound is Serine/threonine kinase 33 (STK33) .

Mode of Action

  • Inhibition of STK33 : The compound inhibits the enzymatic function of STK33, which plays a crucial role in several cellular processes including cell proliferation and survival.
  • Induction of Apoptosis : Inhibition of STK33 leads to programmed cell death (apoptosis) in cancer cells, primarily through S-phase cell cycle arrest.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, with IC50 values indicating potent activity against specific cancer types.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other compounds featuring similar moieties:

Compound NameTargetIC50 (µM)Biological Activity
3-(Pyrrolidine-1-sulfonyl)-benzamideSTK3310.5Moderate anticancer activity
3-(Pyrrolidine-1-sulfonyl)-pyridineSTK3315.0Mild anticancer activity
This compound STK33 5.0 Strong apoptosis induction in cancer cells

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced cell viability in breast and colon cancer cell lines, achieving apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Another investigation provided insights into the molecular mechanisms, revealing that the compound's interaction with STK33 leads to alterations in downstream signaling pathways associated with cell survival and proliferation .

Research Findings

Recent literature emphasizes the versatility of this compound as a lead compound for drug development:

  • Structure–Activity Relationship (SAR) : The incorporation of various substituents on the chromenone core has been shown to enhance or diminish biological activity, emphasizing the importance of structural modifications for optimizing efficacy .

Q & A

Basic Question: How can researchers optimize the synthesis of 3-(pyrrolidine-1-sulfonyl)-chromen-2-one to improve yield and purity?

Methodological Answer:
Synthetic optimization typically involves systematic variation of reaction parameters such as temperature, solvent, catalyst, and stoichiometry. For chromen-2-one derivatives, the core structure is often synthesized via condensation of phenol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or PTSA) . The pyrrolidine-1-sulfonyl group can be introduced via nucleophilic substitution or sulfonylation reactions. Key steps include:

  • Reagent Selection : Use sulfonyl chlorides (e.g., pyrrolidine-1-sulfonyl chloride) for sulfonylation at the 3-position of the chromen-2-one scaffold.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the target compound.
  • Analytical Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR (e.g., absence of unreacted starting material in 1^1H NMR spectra) .

Basic Question: What spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Assign signals for the chromen-2-one aromatic protons (δ 6.5–8.5 ppm) and pyrrolidine sulfonyl groups (e.g., δ 3.0–3.5 ppm for N–CH₂ protons) .
    • FT-IR : Confirm sulfonyl group presence via S=O stretching vibrations (~1350–1150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to predict electronic properties, bond angles, and vibrational frequencies, cross-validated with experimental data .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:
Contradictions may arise from variations in assay conditions, cell lines, or compound purity. To address this:

  • Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across multiple replicates .
  • Structural Confirmation : Recharacterize disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) to rule out structural misassignment .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers or systemic biases .

Advanced Question: What strategies are effective for studying the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the chromen-2-one core (e.g., halogenation at C-6/C-8) or the pyrrolidine sulfonyl group (e.g., alkylation of the nitrogen) .
  • In Silico Screening : Molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with target proteins (e.g., COX-2, kinases) .
  • Biological Profiling : Test analogs against disease-relevant models (e.g., cancer cell lines, bacterial strains) and correlate activity with electronic (HOMO-LUMO gaps) or steric parameters (logP, polar surface area) .

Advanced Question: How can researchers design experiments to evaluate the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation patterns (e.g., loss of sulfonyl group) .
  • CYP Inhibition Assays : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) .
  • Computational ADMET : Predict metabolic hotspots (e.g., sulfonamide cleavage) using tools like ADMET Predictor or SwissADME .

Basic Question: What are the critical considerations for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

  • Reagent Quality : Use anhydrous solvents (e.g., THF, DMF) and high-purity sulfonylating agents to avoid side reactions .
  • Reaction Monitoring : Track intermediates via LC-MS or in-situ IR to ensure completion of each step.
  • Documentation : Report detailed experimental parameters (e.g., ramp rates, stirring speeds) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.